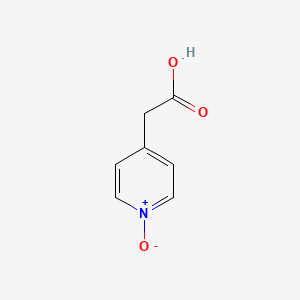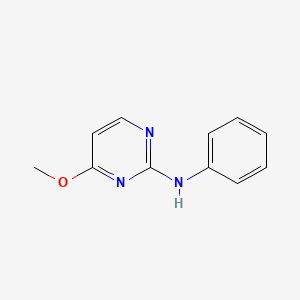
METHYL 5-FLUORO-1-BENZOFURAN-3-CARBOXYLATE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
METHYL 5-FLUORO-1-BENZOFURAN-3-CARBOXYLATE is a chemical compound belonging to the benzofuran family.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-fluorobenzofuran-3-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-hydroxy-5-fluorobenzaldehyde with ethyl bromoacetate in the presence of a base such as sodium carbonate . The resulting intermediate undergoes cyclization to form the benzofuran ring, followed by esterification to yield the final product .
Industrial Production Methods
Industrial production methods for methyl 5-fluorobenzofuran-3-carboxylate often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Analyse Des Réactions Chimiques
Types of Reactions
METHYL 5-FLUORO-1-BENZOFURAN-3-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or organolithium compounds.
Major Products Formed
The major products formed from these reactions include various substituted benzofuran derivatives, which can be further functionalized for specific applications .
Applications De Recherche Scientifique
METHYL 5-FLUORO-1-BENZOFURAN-3-CARBOXYLATE has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex benzofuran derivatives.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Industry: The compound is used in the synthesis of materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of methyl 5-fluorobenzofuran-3-carboxylate involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s binding affinity to certain enzymes and receptors, leading to its biological effects . The pathways involved include inhibition of enzyme activity and modulation of receptor signaling .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 5-chlorobenzofuran-3-carboxylate
- Methyl 5-bromobenzofuran-3-carboxylate
- Methyl 5-iodobenzofuran-3-carboxylate
Uniqueness
METHYL 5-FLUORO-1-BENZOFURAN-3-CARBOXYLATE is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and bioactivity compared to its halogenated counterparts .
Propriétés
Numéro CAS |
147373-10-2 |
|---|---|
Formule moléculaire |
C10H7FO3 |
Poids moléculaire |
194.16 g/mol |
Nom IUPAC |
methyl 5-fluoro-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C10H7FO3/c1-13-10(12)8-5-14-9-3-2-6(11)4-7(8)9/h2-5H,1H3 |
Clé InChI |
LRKHQYYRUOJNRW-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=COC2=C1C=C(C=C2)F |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![N-[4-(Trifluoromethyl)phenyl]-1H-benzimidazol-2-amine](/img/structure/B8685754.png)





